molecular formula C33H26N4 B193154 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole CAS No. 124750-53-4

5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

Cat. No. B193154
M. Wt: 478.6 g/mol
InChI Key: ZSBYTGRKIKIRRJ-UHFFFAOYSA-N
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Patent
US05254546

Procedure details

4'-Methylbiphenyl-2-nitrile (preparation described in European patent application 0253310, published on 20.01.88)(10.00 g, 51.7 mmol, 1 eq), tri-n-butyltin chloride (14.0 mL, 51.7 mmol, 1 eq), sodium azide (3.4 g 51.7 mmol, 1 eq), and xylene (50 mL) were mixed and refluxed for 64 h after which the reaction mixture was cooled to room temperature. 10.0N NaOH (6.10 mL, 0.061 mmol, 1.2 eq) and trityl chloride (14.99 g, 53.8 mmol, 1.04 eq) were then added and the mixture stirred for 24 h after which water (39 mL) and heptane (100 mL) were added. The resultant slurry was stirred at 0° C. for 1.5 h. The resultant solids thus obtained were filtered, washed with water (2×55 mL) washed once with 3:2 heptane/toluene (55 mL) and dried overnight under high vacuum to yield 19.97 g of a light yellow powder; mp 148.0°-155.0° C. (dec.). These solids were slurried in ethyl acetate (75 mL) and filtered to yield 15.0 g of a light yellow powder: mp 164.0°-165.5° C. (dec.). NMR (CDCl3) δ 7.91 (d, 1H, J=9 Hz); 7.53-7.18 (m, 13H); 7.02-6.84 (m, 9H); 2.25 (s, 3H). ##STR76##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.99 g
Type
reactant
Reaction Step Two
Name
Quantity
6.1 mL
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
39 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:14]#[N:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.C([Sn](Cl)(CCCC)CCCC)CCC.[N-:30]=[N+:31]=[N-:32].[Na+].[C:34](Cl)([C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][CH:48]=1)([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1>[OH-].[Na+].CCCCCCC.O.C1(C)C(C)=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[C:14]2[N:32]([C:34]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)([C:47]3[CH:48]=[CH:49][CH:50]=[CH:51][CH:52]=3)[C:41]3[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=3)[N:31]=[N:30][N:15]=2)=[CH:6][CH:7]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
Name
Quantity
14 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Name
Quantity
3.4 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
14.99 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
6.1 mL
Type
catalyst
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
39 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant slurry was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 64 h after which the reaction mixture
Duration
64 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The resultant solids thus obtained
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water (2×55 mL)
WASH
Type
WASH
Details
washed once with 3:2 heptane/toluene (55 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight under high vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.97 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.